Decanedioic acid, bis(4-nitrophenyl) ester
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Overview
Description
Decanedioic acid, bis(4-nitrophenyl) ester: is an organic compound with the molecular formula C22H24N2O8 and a molecular weight of 444.43456 g/mol . This compound is known for its unique structure, which consists of a decanedioic acid backbone esterified with two 4-nitrophenyl groups. It is used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanedioic acid, bis(4-nitrophenyl) ester can be synthesized through the esterification of decanedioic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decanedioic acid, bis(4-nitrophenyl) ester can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amines.
Substitution: Corresponding substituted esters or acids.
Scientific Research Applications
Chemistry: Decanedioic acid, bis(4-nitrophenyl) ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating the mechanisms of esterases and lipases .
Industry: In the industrial sector, this compound is used as a plasticizer and stabilizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it a valuable additive in various manufacturing processes .
Mechanism of Action
The mechanism of action of decanedioic acid, bis(4-nitrophenyl) ester involves its interaction with enzymes and other biological molecules. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of decanedioic acid and 4-nitrophenol. The nitro groups can also undergo reduction or oxidation, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has 2-ethylhexyl groups instead of 4-nitrophenyl groups.
Sebacic acid, bis(2-ethylhexyl) ester: Another similar compound with sebacic acid as the backbone and 2-ethylhexyl groups.
Uniqueness: Decanedioic acid, bis(4-nitrophenyl) ester is unique due to the presence of nitro groups, which impart distinct chemical reactivity and properties. The nitro groups make it more reactive in oxidation and reduction reactions compared to similar compounds with alkyl groups .
Properties
CAS No. |
13098-46-9 |
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Molecular Formula |
C22H24N2O8 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
bis(4-nitrophenyl) decanedioate |
InChI |
InChI=1S/C22H24N2O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2 |
InChI Key |
AUIWXGZFQGLDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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